Thermolysin Inhibition: Ki Value Comparison with Other Z-Amino Acids
Z-Phe-OH is a competitive inhibitor of the zinc metalloprotease thermolysin, with a reported Ki of 0.80 mM [1]. In contrast, simpler Z-amino acids such as Z-Gly-OH and Z-Ala-OH are not characterized as thermolysin inhibitors and are primarily used as substrates or inert building blocks. This functional divergence is critical for selecting the correct compound for enzyme mechanistic studies.
| Evidence Dimension | Inhibition constant (Ki) for Thermolysin |
|---|---|
| Target Compound Data | Ki = 0.80 mM |
| Comparator Or Baseline | Z-Gly-OH, Z-Ala-OH: No significant inhibition reported; used as substrates or synthesis reagents. |
| Quantified Difference | Functional specificity: Z-Phe-OH acts as an inhibitor; comparators lack this defined activity. |
| Conditions | pH 7.2; inhibition of thermolysin [EC 3.4.24.4] |
Why This Matters
This functional specificity dictates that Z-Phe-OH is the required compound for thermolysin inhibition assays, whereas Z-Gly-OH or Z-Ala-OH would be inappropriate and yield false negative results.
- [1] Rasnick, D., & Powers, J. C. (1978). Active site directed irreversible inhibition of thermolysin. Biochemistry, 17(21), 4363–4369. https://doi.org/10.1021/bi00614a002 View Source
